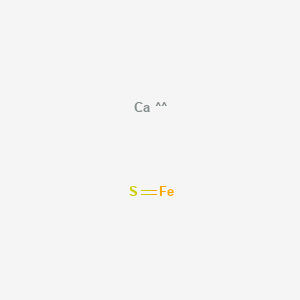
Calcium--sulfanylideneiron (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium–sulfanylideneiron (1/1) is a compound that consists of calcium, iron, and sulfur. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is of interest due to its ability to undergo various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium–sulfanylideneiron (1/1) typically involves the reaction of calcium and iron with sulfur under controlled conditions. One common method is to react calcium and iron powders with sulfur at high temperatures in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a sealed tube to maintain the desired pressure and temperature conditions.
Industrial Production Methods
Industrial production of calcium–sulfanylideneiron (1/1) involves similar synthetic routes but on a larger scale. The process may include the use of specialized reactors and equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant ratios, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Calcium–sulfanylideneiron (1/1) can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of sulfur with other elements or groups using appropriate reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Calcium–sulfanylideneiron (1/1) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in industrial processes, including the production of materials and as an additive in various products.
Mechanism of Action
The mechanism of action of calcium–sulfanylideneiron (1/1) involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- Calcium sulfide (CaS)
- Iron sulfide (FeS)
- Calcium iron oxide (CaFeO)
- Calcium iron phosphate (CaFePO4)
Uniqueness
Calcium–sulfanylideneiron (1/1) is unique due to its specific combination of calcium, iron, and sulfur, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62229-07-6 |
|---|---|
Molecular Formula |
CaFeS |
Molecular Weight |
127.99 g/mol |
InChI |
InChI=1S/Ca.Fe.S |
InChI Key |
LCACZBGLAYXOJO-UHFFFAOYSA-N |
Canonical SMILES |
S=[Fe].[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















